3-Mercapto-1,2-propanediol
Overview
Description
Mechanism of Action
Target of Action
3-Mercapto-1,2-propanediol, also known as Monothioglycerol, primarily targets sperm cells in the field of reproductive biology . It plays a crucial role in the freezing and shipping of sperm, acting as a cryoprotectant .
Mode of Action
Monothioglycerol interacts with sperm cells by reducing the formation of ice crystals within the cells during the freezing and thawing process . This interaction prevents damage to the delicate cellular structures, thereby enhancing the viability and fertility of the sperm cells .
Biochemical Pathways
It is known that the compound serves as a reducing agent and antioxidant . It is utilized in protein chemistry and molecular biology for protein denaturation and renaturation processes due to its ability to break disulfide bonds .
Pharmacokinetics
It is known that the compound is highly soluble in water and alcohol , which could potentially impact its bioavailability.
Result of Action
The primary result of Monothioglycerol’s action is the enhanced viability and fertility of sperm cells during the freezing and thawing process . By acting as a cryoprotectant, it safeguards sperm cells, preventing damage to their delicate cellular structures .
Action Environment
Monothioglycerol is stable under normal temperatures and pressures . It should be stored in a cool, dry place and protected from light to prevent degradation . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monothioglycerol can be synthesized through the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can be a metal oxide or a metal sulfide .
Industrial Production Methods: In industrial settings, monothioglycerol is produced by the catalytic hydrogenation of glycerol in the presence of sulfur. The process involves the use of a fixed-bed reactor, where glycerol and hydrogen sulfide are passed over a catalyst bed at elevated temperatures and pressures. The resulting product is then purified through distillation and filtration to obtain high-purity monothioglycerol .
Chemical Reactions Analysis
Types of Reactions: Monothioglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Monothioglycerol can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Monothioglycerol can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Monothioglycerol can undergo substitution reactions with halogens or other electrophiles.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, alcohols
Substitution: Substituted thiols, ethers
Scientific Research Applications
Monothioglycerol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Thioglycerol: Similar to monothioglycerol but with different reactivity and stability.
Mercaptoethanol: A thiol-containing compound with similar reducing properties but different molecular structure and applications.
Uniqueness: Monothioglycerol’s unique combination of thiol and diol groups makes it a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from other thiol-containing compounds .
Properties
IUPAC Name |
3-sulfanylpropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUIMOJAAPLTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046512 | |
Record name | 1-Thioglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline] | |
Record name | 1,2-Propanediol, 3-mercapto- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Thioglycerol | |
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URL | https://haz-map.com/Agents/8120 | |
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Boiling Point |
118 °C @ 5 MM HG | |
Record name | THIOGLYCEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER, VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE | |
Record name | THIOGLYCEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.295 | |
Record name | THIOGLYCEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH, VERY VISCOUS LIQUID, COLORLESS OR PALE YELLOW | |
CAS No. |
96-27-5 | |
Record name | Thioglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Monothioglycerol [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monothioglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5370 | |
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Record name | 1,2-Propanediol, 3-mercapto- | |
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Record name | 1-Thioglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercaptopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.269 | |
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Record name | MONOTHIOGLYCEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAO1P0WSXJ | |
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Record name | THIOGLYCEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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